Thymalfasin

Description

Properties

IUPAC Name |

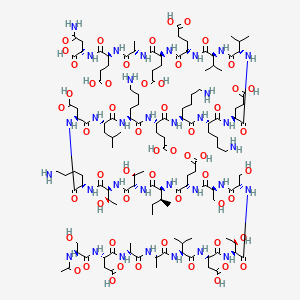

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H215N33O55 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211374 | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3108.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62304-98-7, 69521-94-4 | |

| Record name | Thymalfasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymosin alpha(1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymalfasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymalfasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thymalfasin's Core Mechanism of Action on T-Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin (B549604), a synthetic equivalent of the naturally occurring thymosin alpha 1, is a polypeptide with significant immunomodulatory properties. Its primary therapeutic action is centered on the augmentation of T-cell function, making it a subject of extensive research for various clinical applications, including infectious diseases and oncology. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on T-lymphocytes, detailing the involved signaling pathways, presenting quantitative data from key experimental findings, and outlining the methodologies used in these studies.

Core Mechanism: Augmentation of T-Cell Function

This compound's influence on T-lymphocytes is multifaceted, encompassing the promotion of T-cell maturation and differentiation, and the stimulation of a Th1-predominant cytokine response.[1] It has been shown to increase the numbers of CD4+, CD8+, and CD3+ T-cells.[1] The underlying mechanisms of these effects are primarily initiated through the interaction of this compound with Toll-like receptors (TLRs) on immune cells, which triggers downstream signaling cascades that culminate in altered gene expression and enhanced T-cell activity.

Signaling Pathways Activated by this compound in T-Lymphocytes

The immunomodulatory effects of this compound are largely mediated through the activation of specific intracellular signaling pathways. The primary route involves the engagement of Toll-like receptors (TLRs), particularly TLR2 and TLR9, which are expressed on T-cells and other immune cells like dendritic cells. This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors such as NF-κB and the p38 MAPK pathway.

Toll-Like Receptor (TLR) Signaling

This compound has been shown to interact with TLR2 and TLR9 on dendritic cells and T-cells. This interaction is a critical first step in its mechanism of action. The engagement of these receptors by this compound triggers the recruitment of the adaptor protein MyD88.

Caption: this compound-induced TLR signaling pathway.

MyD88-Dependent Pathway

Upon TLR activation, the adaptor protein MyD88 is recruited, which in turn interacts with downstream signaling molecules, including IRAK4 and TRAF6. This leads to the activation of two major pathways: the NF-κB pathway and the MAPK pathway.

NF-κB Activation

The activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines, such as IL-2 and IFN-γ.

p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is also activated downstream of TRAF6. The activation of p38 MAPK plays a crucial role in the differentiation of T-cells, particularly promoting a Th1 phenotype, and contributes to the production of IFN-γ.

Quantitative Data on this compound's Effects on T-Lymphocytes

The following tables summarize quantitative data from in vitro studies investigating the effects of this compound on T-lymphocyte proliferation and cytokine production.

Table 1: Effect of this compound on T-Cell Subset Proliferation

| Cell Subset | This compound Concentration | Incubation Time | Proliferation Rate (%) | Statistical Significance |

| Activated CD4+ T-cells | 3 µM | 48 hours | 140 | p < 0.05 |

| Resting CD8+ T-cells | 3 µM | 48 hours | No significant effect | - |

| Activated CD8+ T-cells | 3 µM | 48 hours | No significant effect | - |

Data synthesized from a study investigating the direct effects of this compound on different immune cell populations.

Table 2: Effect of this compound on Th1 Cytokine Production by T-Cells (Illustrative)

| Cytokine | Treatment | Concentration | Fold Increase (vs. Control) |

| IL-2 | This compound | 10 µg/mL | Data indicates an increase, specific fold change not available in reviewed literature. |

| IFN-γ | This compound | 10 µg/mL | Data indicates an increase, specific fold change not available in reviewed literature. |

Note: While multiple sources confirm that this compound increases the production of IL-2 and IFN-γ, specific quantitative fold-changes from controlled in vitro experiments on purified T-cells were not consistently available in the reviewed literature. The table illustrates the expected trend.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below. These protocols are based on standard immunological assays and have been adapted to the context of this compound research.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to assess T-lymphocyte proliferation in response to this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Caption: Experimental workflow for CFSE-based T-cell proliferation assay.

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with corresponding microbeads.

-

-

CFSE Labeling:

-

Resuspend isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.

-

For studies on activated T-cells, pre-activate with anti-CD3/CD28 beads or soluble antibodies.

-

Add this compound at desired concentrations (e.g., a dose-response from 0.1 µM to 10 µM, with a key concentration at 3 µM).

-

Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

-

Analyze the data using appropriate software to gate on T-cell populations and quantify proliferation based on the dilution of CFSE fluorescence.

-

Cytokine Production Analysis (ELISA)

This protocol describes the measurement of IL-2 and IFN-γ secreted by T-cells in response to this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Supernatant Collection:

-

Isolate and culture T-cells as described in the T-Cell Proliferation Assay protocol (steps 1 and 3), without CFSE labeling.

-

After the desired incubation period with this compound (e.g., 48 hours), centrifuge the culture plates at 400 x g for 10 minutes.

-

Carefully collect the culture supernatants without disturbing the cell pellet. Store supernatants at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for human IL-2 and IFN-γ.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and collected culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.

-

Analysis of Signaling Pathway Activation (Western Blotting for Phosphorylated Proteins)

This protocol details a method to detect the activation of NF-κB and p38 MAPK pathways by measuring the phosphorylation of key proteins via Western blotting.

-

Cell Lysis:

-

Culture T-cells with or without this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling activation.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of IκBα and p38 MAPK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with antibodies against total IκBα, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

This compound exerts its immunomodulatory effects on T-lymphocytes through a well-defined mechanism involving the activation of TLR-mediated signaling pathways. The engagement of TLR2 and TLR9 initiates a MyD88-dependent cascade, leading to the activation of NF-κB and p38 MAPK. This results in enhanced T-cell proliferation, particularly of activated CD4+ T-cells, and the promotion of a Th1-type immune response characterized by the increased production of IL-2 and IFN-γ. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative characterization of this compound's mechanism of action, which is crucial for its further development and clinical application in immunotherapy.

References

Thymalfasin's Immunomodulatory Action on Dendritic Cells: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymalfasin (B549604), a synthetic equivalent of the naturally occurring peptide thymosin alpha 1, is a potent immunomodulator with significant effects on dendritic cells (DCs), the master regulators of the immune response. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound in dendritic cells. By elucidating these mechanisms, we aim to provide a comprehensive resource for researchers and professionals involved in immunology and drug development, facilitating further investigation into the therapeutic potential of this compound as a vaccine adjuvant and immunomodulatory agent. This document details the key signaling cascades, summarizes quantitative experimental data, outlines relevant experimental protocols, and provides visual representations of the described pathways and workflows.

Core Signaling Pathways of this compound in Dendritic Cells

This compound exerts its influence on dendritic cells primarily through the activation of Toll-like receptor (TLR) signaling pathways. This initiates a cascade of intracellular events culminating in DC maturation, enhanced antigen presentation, and the production of key cytokines that shape the adaptive immune response. The central pathways involved are the MyD88-dependent pathway, leading to the activation of NF-κB and the p38 MAPK pathway.

Toll-like Receptor (TLR) Engagement

This compound has been shown to upregulate the expression of TLRs, including TLR2 and TLR9, on both mouse and human dendritic cells.[1] This engagement is a critical first step in initiating the downstream signaling events. The activation of TLRs by this compound triggers a signaling cascade that is largely dependent on the adaptor protein MyD88.[2]

MyD88-Dependent Pathway

The myeloid differentiation primary response 88 (MyD88) protein is a key adaptor molecule for most TLRs. Upon this compound-induced TLR activation, MyD88 is recruited to the receptor complex. This leads to the activation of downstream signaling components, ultimately resulting in the activation of transcription factors that control the expression of genes involved in inflammation and immunity.[2][3]

NF-κB Activation

A crucial downstream effector of the MyD88-dependent pathway is the nuclear factor-kappa B (NF-κB) transcription factor. This compound treatment of immature DCs leads to the rapid activation of NF-κB.[4] This activation is essential for the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are hallmarks of DC maturation.

p38 MAPK Pathway Activation

In addition to the NF-κB pathway, this compound also activates the p38 mitogen-activated protein kinase (MAPK) pathway in dendritic cells. The activation of p38 MAPK is another critical event that contributes to the functional maturation of DCs and the production of interleukin-12 (B1171171) (IL-12).

Quantitative Data on this compound's Effects on Dendritic Cells

The interaction of this compound with dendritic cells leads to measurable changes in their phenotype and function. The following tables summarize the key quantitative findings from relevant studies.

Table 1: Upregulation of Dendritic Cell Surface Markers by this compound

| Surface Marker | Cell Type | Treatment | Fold Change / % Increase | Reference |

| CD40 | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |

| CD80 | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |

| MHC Class I | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |

| MHC Class II | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated |

Table 2: Effect of this compound on Dendritic Cell Function

| Functional Assay | Cell Type | Treatment | Observation | Reference |

| Antigen Uptake (FITC-dextran) | Human monocyte-derived iDCs | This compound | ~30% reduction | |

| Allogeneic T-cell Proliferation (MLR) | Human monocyte-derived mDCs | This compound | Increased stimulation |

Table 3: Cytokine Production by T-cells Co-cultured with this compound-Treated Dendritic Cells

| Cytokine | Cell Type | Treatment of DCs | % Increase | Reference |

| TNF-α | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |

| IL-5 | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |

| IL-13 | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |

| IFN-γ | Human CD3+ T-cells | This compound-treated mDCs | At least 30% | |

| IL-10 | Human CD3+ T-cells | This compound-treated mDCs | At least 30% | |

| IL-12 | Fungus-pulsed murine DCs | This compound | Increased production |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on dendritic cells.

Generation of Monocyte-Derived Dendritic Cells (moDCs)

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymalfasin and Cytokine Release Syndrome: A Technical Guide for Researchers

An In-depth Examination of the Immunomodulatory Peptide Thymalfasin (B549604) and its Relationship with Cytokine Release Syndrome (CRS), Focusing on its Mechanism of Action, Safety Profile, and Therapeutic Potential in Hyper-inflammatory States.

Executive Summary

This compound, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a primary function of enhancing T-cell-mediated immunity.[1][2] Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a massive and uncontrolled release of pro-inflammatory cytokines, which can lead to life-threatening organ dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of CRS. Extensive review of clinical data indicates that this compound is well-tolerated and is not associated with the induction of CRS.[3][4] In contrast, emerging evidence suggests a therapeutic role for this compound in mitigating hyper-inflammatory conditions, often referred to as "cytokine storms," by modulating cytokine production and restoring immune homeostasis.[5][6] This document details the molecular mechanisms of this compound, presents available quantitative data on its immunomodulatory effects, outlines key experimental protocols for its study, and visualizes its signaling pathways.

Introduction to this compound and Cytokine Release Syndrome

This compound (Thymosin Alpha 1)

This compound is a synthetic polypeptide that was originally isolated from thymus tissue.[2] It is approved in numerous countries for the treatment of chronic hepatitis B and C and as an adjuvant for vaccines.[2] Its mechanism of action is centered on the augmentation of T-cell function, including the promotion of T-cell differentiation and maturation.[1][2] this compound has been shown to stimulate the production of Th1-associated cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and to activate natural killer (NK) cells.[2]

Cytokine Release Syndrome (CRS)

CRS is a severe systemic inflammatory response triggered by various factors, including infections and certain immunotherapies like CAR-T cell therapy and bispecific antibodies.[7][8] It is characterized by the rapid and excessive release of a broad range of cytokines, leading to symptoms such as fever, hypotension, hypoxia, and in severe cases, multi-organ failure. The pathophysiology of CRS involves a complex interplay between immune effector cells and target cells, resulting in a positive feedback loop of inflammatory cytokine production.

Safety Profile of this compound in Relation to CRS

A thorough review of clinical trial data and post-marketing experience reveals that this compound has a favorable safety profile.[3][4] There are no significant reports or case studies in the published literature that document this compound as a direct cause of Cytokine Release Syndrome.[3][7][8][9][10] The most commonly reported adverse events are mild and transient, including injection site reactions, fever, and nausea.[4] Notably, this compound does not appear to induce the broad and uncontrolled cytokine release that is characteristic of CRS.[4]

This compound in the Mitigation of Hyper-inflammatory States

Recent research, particularly in the context of severe infections like COVID-19 and sepsis, has highlighted the potential of this compound to mitigate cytokine storms.[5][6][11] Instead of inducing a massive cytokine release, this compound appears to modulate the immune response, preventing the excessive inflammation that can lead to organ damage.[5][12]

Clinical and Preclinical Evidence

Clinical studies in patients with COVID-19 have suggested that this compound treatment can reduce the expression of pro-inflammatory cytokines and inhibit lymphocyte activation.[5][13] In a retrospective study of patients with severe COVID-19, this compound treatment was associated with a significant reduction in mortality.[11] Similarly, a systematic review of randomized controlled trials in sepsis patients indicated that this compound may be beneficial in regulating inflammatory mediators.[14] Preclinical studies have also shown that this compound can reduce cytokine release in animal models of severe pancreatitis.[15]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on various immunological parameters.

Table 1: Effect of this compound on Lymphocyte Subsets and Inflammatory Markers in COVID-19 Patients

| Parameter | Treatment Group (this compound) | Control Group | p-value | Reference |

| Change in Lymphocyte Count (Day 5 vs. Baseline) | Increased Significantly | - | < 0.01 | [5] |

| Change in C-Reactive Protein (CRP) Level (Day 5 vs. Baseline) | Decreased Significantly (-57.9 ± 38.82) | Decreased (-42.2 ± 48.44) | 0.0016 | [5] |

| CD4+ T-cell Count (Day 5 vs. Day 1, in patients with baseline low-flow oxygen) | 3.84 times higher | - | 0.01 | [16] |

Table 2: In Vitro Effects of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Condition | Effect of this compound | Reference |

| IL-2 | PBMCs from patients with chronic hepatitis C | Significant Increase | [17] |

| IFN-γ | PBMCs from patients with chronic hepatitis C | No significant change | [17] |

| IL-4 | PBMCs from patients with chronic hepatitis C | Decrease | [17] |

| IL-10 | PBMCs from patients with chronic hepatitis C | Decrease | [17] |

| TNF-α | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |

| IL-6 | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |

| IL-8 | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |

| IL-10 | SARS-CoV-2 stimulated PBMCs | Promotion | [12] |

Experimental Protocols

In Vitro Stimulation of PBMCs for Cytokine Analysis

This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on cytokine production.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human PBMCs isolated from whole blood.

-

This compound (synthetic, research-grade)

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) for innate immune stimulation, or anti-CD3/anti-CD28 antibodies for T-cell stimulation).

-

96-well cell culture plates.

-

ELISA kits for cytokines of interest (e.g., IL-6, TNF-α, IL-10).

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) for 1-3 hours in a humidified incubator at 37°C and 5% CO2.

-

Add the stimulating agent (e.g., LPS at 100 ng/mL) to the appropriate wells. Include unstimulated and vehicle-treated controls.

-

Incubate the plate for 24-48 hours.

-

Centrifuge the plate and collect the supernatants for cytokine analysis.

-

Measure cytokine concentrations in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Flow Cytometry for T-cell Activation Markers

This protocol outlines the procedure for analyzing T-cell activation markers by flow cytometry following this compound treatment.

Materials:

-

Isolated PBMCs (as described above).

-

Complete RPMI 1640 medium.

-

This compound.

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies).

-

Fluorescently conjugated antibodies against human cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25).

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS).

-

Fixation/Permeabilization solution (if performing intracellular staining for cytokines).

-

Flow cytometer.

Procedure:

-

Culture PBMCs with this compound and T-cell stimulants as described in the previous protocol.

-

After the desired incubation period (e.g., 24-72 hours), harvest the cells and wash them with cold PBS.

-

Resuspend the cells in flow cytometry staining buffer.

-

Add the cocktail of fluorescently labeled antibodies to the cell suspension and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibodies.

-

(Optional) For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with fluorescently labeled anti-cytokine antibodies.

-

Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the expression of activation markers on different T-cell subsets.

Signaling Pathways

This compound exerts its immunomodulatory effects through the activation of specific signaling pathways in immune cells. A key mechanism involves the interaction with Toll-like receptors (TLRs), which are pattern recognition receptors crucial for innate immunity.[2]

Toll-like Receptor (TLR) Signaling

This compound has been shown to interact with TLRs on dendritic cells and macrophages.[2] This interaction initiates a downstream signaling cascade that ultimately leads to the modulation of cytokine gene expression.

Caption: this compound signaling pathway via Toll-like receptors (TLRs).

NF-κB and MAPK Pathways

The activation of TLRs by this compound leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6).[18] This triggers two major signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[19]

-

NF-κB Pathway: The activation of the IκB kinase (IKK) complex leads to the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[18]

-

MAPK Pathway: this compound also activates MAPK pathways, including p38 and JNK, which play a crucial role in regulating the expression of various cytokines and immune response genes.[19]

The dual activation of these pathways allows this compound to fine-tune the immune response, promoting a balanced production of pro- and anti-inflammatory cytokines, thereby preventing the uncontrolled inflammation seen in CRS.

Caption: Experimental workflow for in vitro analysis of this compound's effects.

Conclusion

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. alternative-therapies.com [alternative-therapies.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound therapy accelerates COVID-19 pneumonia rehabilitation through anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. clinicalcases.eu [clinicalcases.eu]

- 8. A Case Report of Sustained Cytokine Release Syndrome Due to Glofitamab and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytokine release syndrome caused by immune checkpoint inhibitors: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymosin α1 therapy in critically ill patients with COVID-19: A multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel evidence of Thymosin α1 immunomodulatory properties in SARS-CoV-2 infection: Effect on innate inflammatory response in a peripheral blood mononuclear cell-based in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The efficacy of thymosin α1 as immunomodulatory treatment for sepsis: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]

- 16. A Pilot Trial of this compound (Thymosin-α-1) to Treat Hospitalized Patients With Hypoxemia and Lymphocytopenia Due to Coronavirus Disease 2019 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of IKK by thymosin alpha1 requires the TRAF6 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Targets of Thymalfasin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a multifaceted mechanism of action. While its role in enhancing T-cell function and modulating the tumor microenvironment is widely recognized, a growing body of evidence elucidates its direct molecular interactions within cancer cells. This technical guide provides an in-depth exploration of the core molecular targets of this compound in cancer cells, summarizing key signaling pathways, presenting quantitative data from pivotal studies, and detailing relevant experimental methodologies.

Core Molecular Targets and Signaling Pathways

This compound exerts its direct anti-cancer effects through the modulation of several key intracellular signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. The primary molecular targets identified to date include the STAT3-MMP2 signaling axis, components of the apoptotic machinery, and potentially Toll-like receptors expressed on cancer cells.

Inhibition of the STAT3-MMP2 Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

A significant direct molecular mechanism of this compound in cancer cells is the suppression of the STAT3-MMP2 signaling pathway, particularly in non-small cell lung cancer (NSCLC) cells with high expression of Programmed Death-Ligand 1 (PD-L1).[1][2] This inhibition leads to a reduction in cancer cell migration and invasion.

Signaling Pathway Overview:

This compound treatment in PD-L1 high-expressing NSCLC cells leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This, in turn, downregulates the expression of Matrix Metalloproteinase-2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for cell invasion and metastasis.[1][3]

Quantitative Data:

The following tables summarize the quantitative effects of this compound on the STAT3-MMP2 pathway in NSCLC cell lines.

Table 1: Effect of this compound on STAT3 Phosphorylation and MMP2 Expression

| Cell Line | Treatment | p-STAT3 (Tyr705) Level (Relative to Control) | MMP2 mRNA Level (Fold Change) | MMP2 Protein Level (Relative to Control) | Reference |

|---|---|---|---|---|---|

| H1299 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |

| NL9980 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |

| L9981 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |

| A549 (PD-L1 low) | 180 µM Tα1 (48h) | No significant change | No significant change | No significant change |

| SPC-A-1 (PD-L1 low) | 180 µM Tα1 (48h) | No significant change | No significant change | No significant change | |

Table 2: Effect of this compound on NSCLC Cell Migration and Invasion

| Cell Line | Treatment | Migration Inhibition (%) | Invasion Inhibition (%) | Reference |

|---|---|---|---|---|

| H1299 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |

| NL9980 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |

| L9981 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |

| A549 (PD-L1 low) | 180 µM Tα1 | Not significant | Not significant |

| SPC-A-1 (PD-L1 low) | 180 µM Tα1 | Not significant | Not significant | |

Induction of Apoptosis in Leukemia Cells

This compound has been shown to directly induce apoptosis in human leukemia cell lines. This pro-apoptotic effect is mediated through the modulation of key proteins in both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.

Signaling Pathway Overview:

This compound treatment of leukemia cells leads to the upregulation of the Fas receptor (Fas/Apol/CD95), a key component of the death receptor pathway. Concurrently, it downregulates the expression of Bcl-2, an anti-apoptotic protein, thereby promoting the mitochondrial pathway of apoptosis.

References

Thymalfasin as a Countermeasure to Immunosenescence: A Technical Guide for Researchers

Executive Summary

Immunosenescence, the age-associated decline in immune function, is a critical factor in the increased susceptibility of the elderly to infections, malignancies, and diminished vaccine efficacy. A primary driver of immunosenescence is the involution of the thymus gland, leading to a significant reduction in the output of naive T cells and a contraction of the T-cell receptor (TCR) repertoire. Thymalfasin (B549604) (Thymosin Alpha 1), a synthetic 28-amino acid peptide identical to the endogenous thymic hormone, has emerged as a promising immunomodulatory agent to counteract these age-related deficits. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols relevant to the study of this compound in the context of aging models. It is designed to serve as a comprehensive resource for researchers investigating therapeutic strategies to rejuvenate the aging immune system.

Core Mechanism of Action: Reinvigorating T-Cell Immunity

This compound exerts its immunomodulatory effects by acting on multiple components of the immune system, with a central role in augmenting T-cell-mediated immunity.[1][2] Its primary therapeutic rationale in aging is the restoration of compromised T-cell function.[3]

Key functions include:

-

Promotion of T-Cell Maturation: this compound promotes the differentiation and maturation of T-cell progenitor cells within the thymus and the periphery. In various assays, it has been shown to increase the numbers of crucial T-cell subsets, including CD3+, CD4+ (helper), and CD8+ (cytotoxic) T cells.[4][5]

-

Enhancement of Antigen Presentation: It enhances the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs), improving the recognition of pathogens and malignant cells by T cells.

-

Modulation of Cytokine and Chemokine Production: this compound stimulates a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). It also modulates other cytokines, including IL-6, IL-10, and TNF-α, to help regulate the immune response and control inflammation.

-

Activation of Innate Immunity: It stimulates the activity of Natural Killer (NK) cells and Dendritic Cells (DCs), which are crucial for initial pathogen defense and bridging the innate and adaptive immune responses.

Signaling Pathways

This compound's molecular mechanism is primarily initiated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on myeloid and plasmacytoid dendritic cells (pDCs). This binding triggers a downstream signaling cascade that is critical for its immunomodulatory effects.

The primary pathway involves the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways:

-

NF-κB Pathway: TRAF6 activation leads to the stimulation of IκB kinase (IKK), which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.

-

MAPK and IRF7 Pathways: The signaling cascade also activates Mitogen-Activated Protein Kinase (MAPK) pathways (such as p38) and Interferon Regulatory Factor 7 (IRF7). The activation of IRF7 is particularly crucial for the production of Type I interferons (IFN-α), which are vital for antiviral responses.

The culmination of these signaling events is the enhanced production of cytokines that drive T-cell responses and bolster the host's ability to combat infections.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in enhancing immune responses in aging and other immunocompromised states has been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of this compound on Vaccine Response in Elderly Subjects

| Study Population | Intervention | Outcome Measure | This compound Group | Placebo/Control Group | p-value | Reference |

|---|---|---|---|---|---|---|

| Elderly Men (≥65 years) | Trivalent Influenza Vaccine + this compound (900 µg/m²) | ≥4-fold rise in antibody titer | 69% (31/45) | 52% (21/40) | NS |

| Elderly (≥65 years) | COVID-19 Vaccine Booster + this compound | Immunogenicity, Safety | Ongoing (NCT06821100) | N/A | N/A | |

Table 2: Effect of this compound on T-Cell Populations

| Study Population | Intervention | Outcome Measure | Result | p-value | Reference |

|---|---|---|---|---|---|

| Hospitalized COVID-19 Patients | This compound (1.6 mg/day) | Change in CD4+ T-cell count (Day 5 vs. Day 1) | 3.84-fold greater increase vs. control | 0.01 | |

| Elderly Patients with Malignant Tumor | This compound (1.6 mg/day) | Change in CD4 cell number and NK activity | Increased | Not specified |

| Non-severe COVID-19 Patients | this compound | Change in Lymphocyte count | Significant increase (0.29 to 30.86, units unclear) | < 0.01 | |

Table 3: Effect of this compound on Clinical and Inflammatory Markers

| Study Population | Intervention | Outcome Measure | This compound Group | Control Group | p-value | Reference |

|---|---|---|---|---|---|---|

| Non-severe COVID-19 Patients | This compound | C-Reactive Protein (CRP) Level Change | -57.9 ± 38.82 | -42.2 ± 48.44 | 0.0016 | |

| Non-severe COVID-19 Patients | This compound | Length of Hospital Stay | Significantly shorter | Longer | < 0.01 |

| ESRD Patients on Hemodialysis | this compound (1.6 mg twice weekly) | Mortality | 3 deaths (n=97) | 7 deaths (n=97) | Not specified | |

Experimental Protocols for Assessing Immunosenescence

Evaluating the effect of this compound on immunosenescence requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in aging models.

Workflow for In Vitro Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)

This workflow outlines the process from sample collection to functional analysis for assessing the impact of this compound on T-cell responses in elderly human subjects.

Protocol: Multi-Parameter Flow Cytometry for T-Cell Phenotyping

This method allows for the detailed characterization of T-cell subsets to identify markers of senescence and activation.

1. PBMC Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash cells twice with PBS and perform a cell count to determine viability and concentration.

-

Resuspend cells to a concentration of 1-2 x 10⁷ cells/mL in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide).

2. Cell Staining (Surface Markers):

-

Aliquot 1 x 10⁶ cells per tube.

-

Add a cocktail of fluorescently-conjugated antibodies. A recommended panel for immunosenescence includes:

-

Lineage: CD3, CD4, CD8

-

Naïve/Memory: CD45RA, CCR7 (or CD62L)

-

Senescence/Exhaustion: CD28, CD57, PD-1, KLRG1

-

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 2 mL of staining buffer, centrifuging at 400 x g for 5 minutes.

3. Fixation and Permeabilization (for Intracellular Staining):

-

If measuring intracellular markers (e.g., cytokines like IFN-γ, TNF-α, or proliferation marker Ki-67), fix the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

4. Intracellular Staining:

-

Add antibodies for intracellular targets (e.g., anti-IFN-γ, anti-Ki-67) diluted in permeabilization buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

5. Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-

Acquire samples on a multi-color flow cytometer.

-

Analyze data using appropriate software (e.g., FlowJo, FCS Express), gating on lymphocyte populations and subsequently on CD4+ and CD8+ T cells to evaluate the expression of senescence and memory markers.

Protocol: IFN-γ ELISpot Assay for Antigen-Specific Responses

This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon re-stimulation. It is highly sensitive and ideal for assessing vaccine responses.

Day 1: Plate Coating

-

Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol (B145695) for 1 minute.

-

Wash the plate 3 times with 200 µL/well of sterile PBS.

-

Coat each well with 100 µL of anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in PBS).

-

Seal the plate and incubate overnight at 4°C.

Day 2: Cell Seeding and Stimulation

-

Wash the plate 3 times with PBS to remove excess capture antibody.

-

Block the membrane by adding 200 µL/well of blocking buffer (e.g., RPMI + 10% FBS) and incubate for at least 2 hours at 37°C.

-

Prepare cell suspensions of PBMCs at 2-3 x 10⁶ cells/mL.

-

Discard the blocking buffer and add cells and stimuli to the wells:

-

Negative Control: 100 µL of cells + 100 µL of media.

-

Positive Control: 100 µL of cells + 100 µL of mitogen (e.g., PHA).

-

Test Wells: 100 µL of cells + 100 µL of specific antigen/peptide pool (e.g., influenza or CMV peptides).

-

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate during incubation.

Day 3: Spot Development

-

Discard cells and wash the plate 5-6 times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBS + 0.5% BSA. Incubate for 2 hours at room temperature.

-

Wash the plate 6 times with PBST.

-

Add 100 µL/well of Streptavidin-Alkaline Phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate 3 times with PBST, followed by 3 washes with PBS.

-

Add 100 µL/well of AP substrate solution (e.g., BCIP/NBT). Monitor for spot development (10-30 minutes).

-

Stop the reaction by washing thoroughly with deionized water.

-

Allow the plate to dry completely before counting the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent to mitigate key aspects of immunosenescence. Its well-defined mechanism of action, centered on the activation of TLR-mediated signaling pathways to enhance T-cell function, provides a strong rationale for its use in aging-related immune decline. Quantitative data from clinical trials, though still emerging, supports its ability to enhance vaccine responses and restore T-cell numbers in elderly and immunocompromised individuals.

Future research should focus on:

-

Long-term Clinical Trials: Conducting large-scale, placebo-controlled trials in elderly populations to definitively establish the efficacy of this compound in preventing infections and improving overall healthspan.

-

Biomarker Identification: Identifying robust biomarkers of immunosenescence that can predict response to this compound therapy, allowing for more personalized treatment strategies.

-

Combination Therapies: Investigating the synergistic potential of this compound with other geriatric interventions, such as senolytics or other immunomodulators, to achieve a more comprehensive reversal of age-related immune dysfunction.

The protocols and data presented in this guide offer a foundational framework for professionals in the field to design and execute rigorous studies aimed at harnessing the therapeutic potential of this compound for the aging population.

References

- 1. Flow Cytometry Protocols [bdbiosciences.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Augmentation of influenza antibody response in elderly men by thymosin alpha one. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicology of Thymalfasin: An In-depth Technical Guide

Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is an immunomodulating agent with a well-established safety profile demonstrated in numerous preclinical studies. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its reproductive and developmental toxicity, genotoxicity, and carcinogenicity. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary of Toxicological Findings

Preclinical toxicology studies on this compound have consistently demonstrated a wide margin of safety. No drug-related adverse toxicities have been observed in a range of studies, and a maximum tolerated dose has not been identified in single or repeated-dose investigations.[1] The preclinical data indicate a low potential for toxicity, supporting its clinical use.

Acute Toxicity

Single-dose toxicity studies have been conducted in multiple species, including mice, rats, and marmosets. Administration of this compound via subcutaneous injection at doses up to 20 mg/kg did not produce any drug-related adverse effects.[2] This dose represents a significant multiple of the typical human clinical dose. Animal toxicology studies have shown no adverse reactions in single doses up to 20 mg/kg.[2][3]

Table 1: Summary of Acute Toxicity Studies

| Species | Route of Administration | Maximum Dose Tested | Observed Adverse Effects | Reference |

| Mice | Subcutaneous | 20 mg/kg | None reported | [2] |

| Rats | Subcutaneous | 20 mg/kg | None reported | |

| Marmosets | Subcutaneous | 20 mg/kg | None reported |

Experimental Protocol: Acute Single-Dose Toxicity Study (General)

A standardized protocol for an acute single-dose toxicity study, as would be typical for a substance like this compound, is outlined below.

-

Test System: Rodent (e.g., Sprague-Dawley rats or CD-1 mice) and non-rodent (e.g., Cynomolgus monkeys or marmosets) species. Both male and female animals are used.

-

Route of Administration: Subcutaneous injection, reflecting the clinical route of administration.

-

Dose Levels: A single administration of this compound at graded dose levels, including a high dose up to 20 mg/kg, and a vehicle control group.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration.

-

Endpoints:

-

Mortality: The number of animals that die during the observation period.

-

Clinical Observations: Daily detailed observations for any signs of systemic toxicity, such as changes in behavior, appearance, and physiological functions.

-

Body Weight: Measurement of body weight prior to dosing and at regular intervals throughout the observation period.

-

Gross Pathology: At the end of the observation period, all animals are euthanized and subjected to a thorough gross necropsy to identify any abnormalities in organs and tissues.

-

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies of this compound have been conducted for durations of up to 26 weeks. In these studies, no drug-related adverse effects were observed at the highest doses tested.

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Route of Administration | Highest Dose Tested | Observed Adverse Effects | Reference |

| Mice, Rats, Marmosets | 13 weeks | Subcutaneous | 6 mg/kg/day | None reported | |

| Mice, Rats, Marmosets | 26 weeks | Subcutaneous | Not specified | None reported |

Experimental Protocol: 13-Week Repeated-Dose Toxicity Study (General)

The following is a representative protocol for a 13-week subchronic toxicity study.

-

Test System: Rodent (e.g., rats) and non-rodent (e.g., marmosets) species, with an equal number of male and female animals in each group.

-

Route of Administration: Daily subcutaneous injection.

-

Dose Levels: At least three dose levels of this compound (e.g., low, mid, and high) and a concurrent vehicle control group. The highest dose tested was 6 mg/kg/day.

-

Duration of Treatment: Daily administration for 13 consecutive weeks.

-

Endpoints:

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline and at the end of the treatment period.

-

Gross Pathology and Organ Weights: At termination, all animals undergo a full necropsy, and the weights of major organs are recorded.

-

Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups may also be examined as necessary.

-

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies, including teratology studies in mice and rabbits, have been completed for this compound. These studies have shown no differences in fetal abnormalities between control animals and animals treated with this compound. SciClone Pharmaceuticals has stated that a "lengthy Segment 3 Reproductive Toxicology" study in rodents was "successfully completed," although detailed data from these studies are not publicly available.

Table 3: Summary of Reproductive and Developmental Toxicity Studies

| Study Type | Species | Findings | Reference |

| Teratology | Mice, Rabbits | No difference in fetal abnormalities compared to control. | |

| Segment III | Rodents | "Successfully completed" with no adverse findings reported. |

Experimental Protocol: Segment II (Embryo-Fetal Development) Study (General)

A typical Segment II study design is as follows:

-

Test System: Pregnant animals of two species, typically a rodent (e.g., rats) and a non-rodent (e.g., rabbits).

-

Route of Administration: Daily administration (e.g., subcutaneous injection) during the period of major organogenesis.

-

Dose Levels: At least three dose levels of this compound and a vehicle control group. The highest dose should ideally produce some evidence of maternal toxicity to assess fetal effects at and below this level.

-

Endpoints:

-

Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.

-

Uterine Examination: Near term, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Evaluation: Live fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

-

Genotoxicity

This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results of these mutagenicity studies have shown no adverse findings, indicating that this compound is not genotoxic.

Table 4: Summary of Genotoxicity Studies

| Assay Type | Test System | Result | Reference |

| In vitro and in vivo assays | Not specified | No genotoxicity signals produced. | |

| Mutagenicity studies | Not specified | No adverse findings. |

Experimental Protocol: In Vitro Chromosomal Aberration Assay (General)

A standard protocol for an in vitro chromosomal aberration assay is provided below.

-

Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.

-

Test Conditions: Cells are exposed to at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). A vehicle control and a positive control are included.

-

Procedure: After the treatment period, cells are treated with a metaphase-arresting agent, harvested, and slides are prepared for microscopic analysis.

-

Endpoint: The frequency of structural and numerical chromosomal aberrations in metaphase cells is determined.

Experimental Protocol: In Vivo Micronucleus Assay (General)

A common in vivo genotoxicity assay is the rodent micronucleus test.

-

Test System: Rodents, typically mice or rats.

-

Route of Administration: Administration of this compound, usually via the clinical route (subcutaneous) or a route ensuring systemic exposure, at multiple dose levels.

-

Procedure: Bone marrow or peripheral blood is collected at appropriate time points after treatment. The cells are processed and stained for microscopic examination.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is quantified as an indicator of chromosomal damage.

Carcinogenicity

Long-term carcinogenicity studies with this compound have not been conducted.

Immunomodulatory Signaling Pathways

The immunomodulatory effects of this compound are central to its mechanism of action. It primarily enhances T-cell function and modulates the production of various cytokines.

This compound's Interaction with Immune Cells

References

Thymalfasin's Modulation of Toll-like Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymalfasin (B549604), a synthetic equivalent of the endogenous 28-amino acid peptide Thymosin Alpha 1, is a potent immunomodulator with a well-established role in enhancing T-cell function and restoring immune homeostasis. A critical aspect of its mechanism of action involves the direct engagement and activation of Toll-like Receptor (TLR) signaling pathways, primarily on antigen-presenting cells (APCs) such as dendritic cells (DCs). This technical guide provides an in-depth examination of the molecular interactions and downstream consequences of this compound's effects on TLR signaling, supported by quantitative data, detailed experimental methodologies, and visual pathway and workflow diagrams. The evidence strongly indicates that this compound functions as a TLR agonist, predominantly signaling through the MyD88-dependent pathway via TLR2 and TLR9, leading to dendritic cell maturation, cytokine production, and the orchestration of a Th1-polarized immune response.

Introduction to this compound and Toll-like Receptors

This compound has demonstrated therapeutic efficacy in a range of clinical settings, including chronic viral infections and as an adjuvant in vaccines and cancer immunotherapy.[1][2] Its immunomodulatory effects are multifaceted, but a key initiating event is its interaction with pattern recognition receptors (PRRs) of the innate immune system.[3] Toll-like receptors are a class of PRRs that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering intracellular signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity.[2] this compound has been identified as an agonist for specific TLRs, thereby initiating a pro-inflammatory and antiviral immune response.[4]

Quantitative Data on this compound's Effects on Dendritic Cell Maturation and TLR Binding

This compound's interaction with TLRs on dendritic cells induces a program of maturation, characterized by the upregulation of co-stimulatory molecules and MHC class I and II molecules, which are essential for antigen presentation and T-cell activation. The following tables summarize the available quantitative data from in vitro studies on human monocyte-derived dendritic cells (mo-DCs).

Table 1: Upregulation of Dendritic Cell Surface Markers by this compound

| Surface Marker | Cell Type | This compound Concentration | % Increase in Mean Fluorescence Intensity (MFI) | Reference |

| CD40 | Immature mo-DCs | 50 ng/mL | 11% | |

| CD80 | Immature mo-DCs | 50 ng/mL | 28% | |

| MHC Class I | Immature mo-DCs | 50 ng/mL | 34% | |

| MHC Class II | Immature mo-DCs | 50 ng/mL | 17% |

Table 2: Binding Affinity of this compound to TLR2

| Ligand | Receptor | Method | Dissociation Constant (KD) | Reference |

| This compound (Tα1) | Toll-like receptor 2 (TLR2) | Surface Plasmon Resonance (SPR) | 35.4 μmol/L |

This compound-Induced TLR Signaling Pathways

The current body of evidence indicates that this compound primarily activates the MyD88-dependent signaling pathway downstream of TLR2 and TLR9. This pathway is crucial for the production of a wide range of pro-inflammatory cytokines. While this compound has been reported to have a dual effect on TLR4 signaling, potentially dampening its pro-inflammatory output, direct evidence for significant involvement of the TRIF-dependent pathway is limited.

The MyD88-Dependent Signaling Pathway

Upon binding of this compound to TLR2 or TLR9, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the p38 MAPK pathway, leading to the expression of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.

Evidence for TRIF-Dependent Pathway Modulation

While the primary mechanism of this compound is through the MyD88-dependent pathway, some studies suggest a more complex interaction with TLR signaling, including potential modulation of the TRIF-dependent pathway. For instance, this compound has been shown to have a dual effect on dendritic cells stimulated with viral (TLR3, TLR7/8) versus bacterial (TLR2, TLR4) TLR agonists. In the context of viral TLR agonists, this compound enhanced the expression of maturation markers and pro-inflammatory cytokines (IL-6, TNF-α). Conversely, with bacterial TLR2 and TLR4 stimulation, this compound was found to decrease the production of these inflammatory mediators. This suggests a nuanced regulatory role for this compound that may involve crosstalk with or modulation of different TLR signaling arms, although a direct role in activating the TRIF pathway, which is downstream of TLR3 and TLR4, has not been definitively established.

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the effects of this compound on TLR signaling.

Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature dendritic cells (iDCs) from human peripheral blood monocytes.

Workflow:

Detailed Steps:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purification of CD14+ Monocytes: CD14+ monocytes are purified from the PBMC population using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads. Purity should be assessed by flow cytometry and is typically >95%.

-

Differentiation into Immature Dendritic Cells (iDCs): Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL) and interleukin-4 (IL-4; e.g., 50 ng/mL). Cells are incubated for 5-7 days at 37°C in a 5% CO2 incubator.

-

This compound Treatment: For experimental groups, this compound is added to the culture medium at the desired concentration (e.g., 50 ng/mL) during the differentiation process or during maturation.

-

Maturation of Dendritic Cells: To generate mature dendritic cells (mDCs), a maturation stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) is added to the culture for an additional 48 hours.

Analysis of Dendritic Cell Maturation by Flow Cytometry

This protocol allows for the quantification of cell surface marker expression on dendritic cells.

Workflow:

Detailed Steps:

-

Cell Preparation: Harvest dendritic cells from culture and wash with FACS buffer (e.g., PBS with 2% FBS).

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently conjugated monoclonal antibodies specific for dendritic cell maturation markers (e.g., anti-CD40, anti-CD80, anti-CD86, anti-MHC class I, anti-MHC class II) for 30 minutes on ice in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Quantification of Cytokine Production using Bio-Plex Assay

This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.

Detailed Steps:

-

Sample Collection: Collect supernatants from dendritic cell cultures or co-cultures with T-cells.

-

Assay Procedure: Follow the manufacturer's protocol for the Bio-Plex cytokine assay. This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by the addition of a biotinylated detection antibody and then a streptavidin-phycoerythrin conjugate.

-

Data Acquisition: Read the plate on a Bio-Plex array reader.

-

Data Analysis: Calculate cytokine concentrations based on a standard curve.

Analysis of Signaling Pathway Activation by Bio-Plex Phosphoprotein Assay

This assay quantifies the phosphorylation status of key signaling proteins.

Detailed Steps:

-

Cell Lysis: Lyse this compound-treated monocytes or dendritic cells at various time points to prepare protein lysates.

-

Assay Procedure: Follow the manufacturer's protocol for the Bio-Plex phosphoprotein assay, which is similar in principle to the cytokine assay but uses antibodies specific for phosphorylated proteins (e.g., p-p38, p-IκBα).

-

Data Acquisition and Analysis: Read the plate on a Bio-Plex array reader and analyze the data to determine the relative levels of phosphorylated proteins.

Mixed Lymphocyte Reaction (MLR)

This functional assay assesses the ability of this compound-matured dendritic cells to stimulate T-cell proliferation.

Detailed Steps:

-

Prepare Stimulator Cells: Use this compound-matured dendritic cells as stimulator cells.

-

Prepare Responder Cells: Isolate allogeneic CD3+ T-cells from a different donor to serve as responder cells.

-

Co-culture: Co-culture the stimulator and responder cells at various ratios for several days.

-

Assess Proliferation: Measure T-cell proliferation using methods such as CFSE dye dilution followed by flow cytometry or [3H]-thymidine incorporation.

Conclusion and Future Directions

This compound's immunomodulatory effects are, in significant part, initiated by its agonist activity on Toll-like receptors, particularly TLR2 and TLR9. This interaction triggers the MyD88-dependent signaling pathway, leading to the activation of NF-κB and p38 MAPK. The downstream consequences of this signaling include the maturation of dendritic cells, characterized by the upregulation of co-stimulatory and MHC molecules, and the production of a broad spectrum of cytokines that promote a Th1-biased immune response.

While the primary signaling axis has been well-elucidated, several areas warrant further investigation. A more comprehensive understanding of the dose-dependent effects of this compound on cytokine production would be beneficial for optimizing therapeutic regimens. Furthermore, the intriguing dual effect of this compound on TLR4-mediated responses suggests a more complex regulatory role that may involve crosstalk with the TRIF-dependent pathway or other signaling modulators. Future research should aim to dissect these more nuanced aspects of this compound's interaction with the innate immune system to fully harness its therapeutic potential. The development of more detailed and standardized experimental protocols will also be crucial for ensuring the reproducibility and comparability of findings across different research groups.

References

An In-Depth Technical Guide to the In Vitro Bioactivity of Synthetic Thymalfasin (Thymosin Alpha 1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymalfasin, a synthetic 28-amino acid polypeptide, is the chemical equivalent of the naturally occurring human peptide, Thymosin Alpha 1 (Tα1).[1][2] Originally isolated from bovine thymus extracts, Tα1 is a key mediator of immune function.[3] Synthetic this compound is utilized for its potent immunomodulatory properties, which primarily involve the restoration and enhancement of cell-mediated immunity.[4] It is approved in over 35 countries for treating conditions like chronic hepatitis B and C and as an immune enhancer in various diseases.[5]

This document provides a technical overview of the in vitro bioactivity of synthetic this compound, focusing on its effects on various immune cells, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Core Mechanism of Action

In vitro studies have established that this compound's bioactivity is centered on the augmentation of T-cell function and the modulation of innate immune responses. It interacts with key immune cells, particularly T-cells and dendritic cells (DCs), to initiate a cascade of downstream effects. A primary mechanism involves its interaction with Toll-like receptors (TLRs), such as TLR2 and TLR9, on antigen-presenting cells. This engagement activates intracellular signaling pathways, including NF-κB and MAPKs, leading to a T-helper 1 (Th1) polarized immune response, crucial for antiviral and antitumor activity.

Quantitative Data Summary of In Vitro Bioactivity

The following tables summarize the observed in vitro effects of synthetic this compound on various immune cell populations and their functions. While much of the literature describes these effects qualitatively, available quantitative data is included.

Table 1: Effects on T-Lymphocyte Populations and Function

| Parameter | Cell Type | Observed Effect | Citation |

|---|---|---|---|

| Maturation/Differentiation | T-cell precursors | Promotes differentiation and maturation. | |

| Cell Surface Markers | T-cells | Increases the number of CD3+, CD4+, and CD8+ cells. | |

| Proliferation | T-cells | Stimulates clonal expansion following activation. | |

| Apoptosis | Thymocytes | Antagonizes dexamethasone-induced apoptosis. | |

| Th1 Response | T-cells | Increases Th1-associated cytokine production (IL-2, IFN-γ). |

| Th2 Response | T-cells | Decreases Th2-associated cytokine production (IL-4, IL-10). | |

Table 2: Effects on Dendritic Cell (DC) Maturation and Function

| Parameter | Cell Type | Observed Effect | Citation |

|---|---|---|---|

| Maturation Markers | Monocyte-derived DCs | Upregulates expression of CD40, CD80, and TIM-3. | |

| Antigen Presentation | Monocyte-derived DCs | Enhances expression of MHC Class I and Class II molecules. | |

| Inhibitory Markers | Plasmacytoid DCs (pDCs) | Decreases expression of PDL-1. | |

| Cytokine Production | Dendritic Cells | Induces secretion of IL-6, IL-12, and TNF-α. |